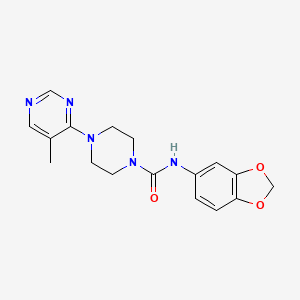
N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide (also known as N-BMPP) is an organic compound with an aromatic ring and a piperazine ring connected by a carboxamide group. It is a derivative of piperazine and has been used in the synthesis of various drugs. N-BMPP has been studied for its potential applications in medicinal chemistry, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-BMPP is not yet fully understood. However, it is believed that it is able to interact with various proteins and enzymes in the body, resulting in the inhibition of their activity. Additionally, N-BMPP is believed to be able to interact with DNA, resulting in the inhibition of the expression of certain genes.
Biochemical and Physiological Effects
N-BMPP has been studied for its potential effects on the biochemical and physiological processes of the body. In vitro studies have shown that N-BMPP is able to inhibit the growth of cancer cells, as well as inhibit the activity of certain enzymes and proteins. Additionally, N-BMPP has been shown to have anti-inflammatory, antiviral, and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-BMPP in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, N-BMPP has a wide range of potential applications, making it a useful tool for researchers. However, there are also some limitations to using N-BMPP in laboratory experiments. For example, it is not yet fully understood how N-BMPP works, and its mechanism of action is still being studied. Additionally, the use of N-BMPP in laboratory experiments may be limited by its cost and availability.
Orientations Futures
There are many potential future directions for the research of N-BMPP. For example, further studies could be conducted to better understand its mechanism of action, as well as its potential effects on biochemical and physiological processes. Additionally, future studies could explore the potential applications of N-BMPP in drug synthesis and development, as well as its potential use in cancer treatment. Furthermore, further research could be conducted to explore the potential advantages and limitations of using N-BMPP in laboratory experiments. Finally, future studies could explore the potential toxicity of N-BMPP and its potential side effects.
Méthodes De Synthèse
N-BMPP is synthesized from the reaction of 2-amino-1,3-benzodioxole and 5-methylpyrimidine-4-carboxaldehyde. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically carried out at a temperature of approximately 150°C. The resulting product is then purified and crystallized to obtain the desired compound.
Applications De Recherche Scientifique
N-BMPP has been studied for its potential applications in medicinal chemistry. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antiviral agents, and antifungal agents. Additionally, N-BMPP has been studied for its ability to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-12-9-18-10-19-16(12)21-4-6-22(7-5-21)17(23)20-13-2-3-14-15(8-13)25-11-24-14/h2-3,8-10H,4-7,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXTWOZERKOXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-oxo-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6504846.png)
![N-{[4-(methylsulfanyl)phenyl]methyl}-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B6504855.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6504856.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6504860.png)
![N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6504878.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B6504884.png)
![N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B6504890.png)
![2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B6504900.png)
![N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B6504905.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B6504916.png)
![2-(4-fluorophenyl)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6504945.png)
![N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B6504951.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea](/img/structure/B6504953.png)
![N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6504954.png)